molecular formula C14H11BrO2 B3183445 2-(4-Bromophenyl)-2-phenylacetic acid CAS No. 21771-89-1

2-(4-Bromophenyl)-2-phenylacetic acid

Cat. No. B3183445
Key on ui cas rn: 21771-89-1
M. Wt: 291.14 g/mol
InChI Key: YNCBITWCPFWJJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09096565B2

Procedure details

To a stirring solution of compound 52 (5.27 g, 19.15 mmol) in acetone (60 mL) cooled to −10° C. was added Jones Reagent (2.93 mL, 2.5 M solution) drop wise. Isopropyl alcohol was then added until the reaction mixture turned green. The mixture was filtered through Celite, diluted with ethyl acetate and washed with NaOH. The organic layer was discarded and the aqueous layer was acidified with 1M HCl to pH 1 and further extracted with ethyl acetate. The combined organics were dried over Na2SO4, filtered and concentrated to afford 2-(4-bromophenyl)-2-phenylacetic acid 53 (2 g, 36%) as a beige solid.
Name
compound 52
Quantity
5.27 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Jones Reagent
Quantity
2.93 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH:9]=[O:10])=[CH:4][CH:3]=1.CC(C)=[O:19].OS(O)(=O)=O.O=[Cr](=O)=O.C(O)(C)C>CC(C)=O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]([C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=2)[C:9]([OH:19])=[O:10])=[CH:6][CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
compound 52
Quantity
5.27 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C(C=O)C1=CC=CC=C1
Name
Quantity
60 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Jones Reagent
Quantity
2.93 mL
Type
reactant
Smiles
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate
WASH
Type
WASH
Details
washed with NaOH
EXTRACTION
Type
EXTRACTION
Details
further extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C(C(=O)O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 36%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.